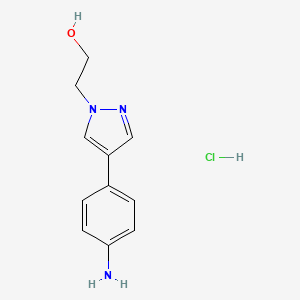
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further connected to an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the pyrazole intermediate.
Introduction of the Ethanol Moiety: The ethanol group is added via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the aminophenyl-pyrazole intermediate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: Inhibition of enzyme activities, modulation of receptor functions, and alteration of protein-protein interactions.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)ethanol: Shares the aminophenyl and ethanol moieties but lacks the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but different functional groups and properties.
Uniqueness
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15;/h1-4,7-8,15H,5-6,12H2;1H |
InChIキー |
KULDZGZQXFPUBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


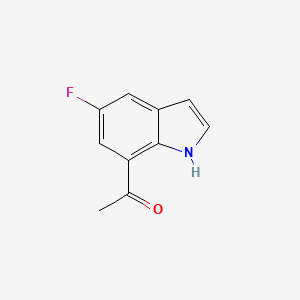
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
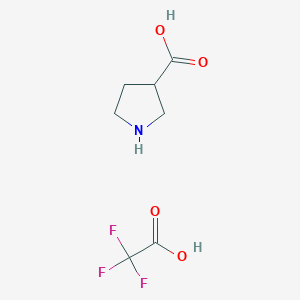
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
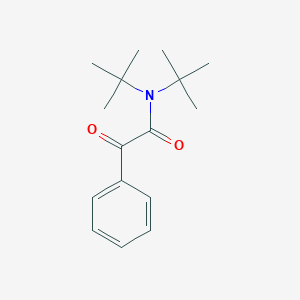
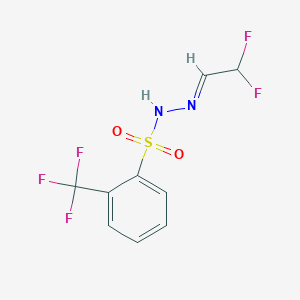

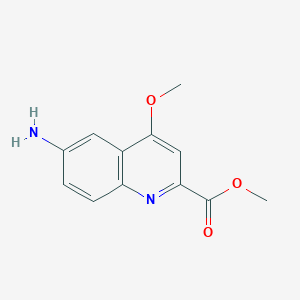
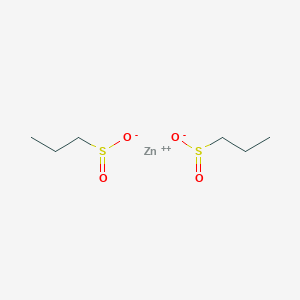


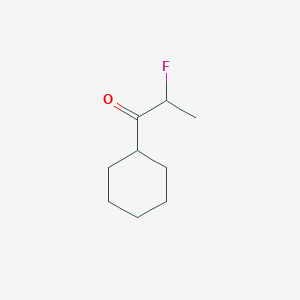
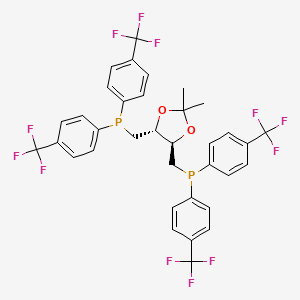
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
